5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide
Overview
Description
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide is an organic compound with the molecular formula C9H8ClNO2S2. It is a derivative of benzo[b]thiophene, characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 3-position, and a sulfonamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide typically involves the chlorination of 3-methylbenzo[b]thiophene followed by sulfonation. One common method includes the following steps:
Chlorination: 3-Methylbenzo[b]thiophene is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position.
Sulfonation: The chlorinated intermediate is then reacted with a sulfonating agent like chlorosulfonic acid (HSO3Cl) to form the sulfonyl chloride derivative.
Amination: Finally, the sulfonyl chloride derivative is treated with ammonia or an amine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Hydroxyl or alkoxy derivatives
Scientific Research Applications
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine and methyl groups can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methylbenzo[b]thiophene
- 3-Methylbenzo[b]thiophene-2-sulfonamide
- 5-Chloro-2-sulfonamidobenzo[b]thiophene
Uniqueness
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the chlorine and sulfonamide groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
CAS No. |
175203-94-8 |
---|---|
Molecular Formula |
C9H8ClNO2S2 |
Molecular Weight |
261.8 g/mol |
IUPAC Name |
3-chloro-5-methyl-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C9H8ClNO2S2/c1-5-2-3-7-6(4-5)8(10)9(14-7)15(11,12)13/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
QLPNFHLKDWPUQW-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2Cl)S(=O)(=O)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(3-(Aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide interact with Mycobacterium tuberculosis InhA?
A: The research paper "Crystal structure of M. tuberculosis InhA in complex with NAD+ and N-(3-(aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide" [] investigates the structural basis of this interaction. The study utilized X-ray crystallography to determine the three-dimensional structure of InhA bound to both NAD+ and the compound. This structural data reveals the specific binding interactions, including hydrogen bonds, hydrophobic interactions, and other forces, that contribute to the compound's affinity for InhA. Understanding these interactions is crucial for elucidating the compound's mechanism of action and its potential as an anti-tuberculosis agent.
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